molecular formula C21H24N4O3S B2837209 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 942004-17-3

2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2837209
CAS No.: 942004-17-3
M. Wt: 412.51
InChI Key: BIZCMQPIANUDAO-UHFFFAOYSA-N
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Description

2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antimicrobial Activities

Research on N'-arylmethylidene derivatives of similar structural frameworks has demonstrated potential antioxidant and antimicrobial activities. For example, Ahmad et al. (2010) synthesized a series of compounds showing preliminary antioxidant and antibacterial activities, indicating the potential for similar compounds to act as bioactive agents (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).

Antimicrobial Activity

Compounds with a benzothiazine core have been reported to exhibit convincing antimicrobial activities against Gram-positive bacteria, such as Bacillus subtilis and Streptococcus lactis, compared with standard drugs like ampicillin trihydrate (Dabholkar & Gavande, 2016). This suggests the compound may also hold antimicrobial potential, considering the similarity in chemical structures (Dabholkar & Gavande, 2016).

Antifungal and Antitumor Activities

Similarly, benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions, indicating broader applications in both biological systems and material science. These compounds have shown good light harvesting efficiency, suggesting potential use in dye-sensitized solar cells (DSSCs), and have exhibited interactions with the Cyclooxygenase 1 (COX1) enzyme, indicating a possible therapeutic application (Mary et al., 2020). This broadens the potential application spectrum for the query compound to include not only bioactive roles but also material science applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Properties

IUPAC Name

2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-12-6-7-16(13(2)9-12)18-20-19(23-14(3)29-20)21(27)25(24-18)11-17(26)22-10-15-5-4-8-28-15/h6-7,9,15H,4-5,8,10-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZCMQPIANUDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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